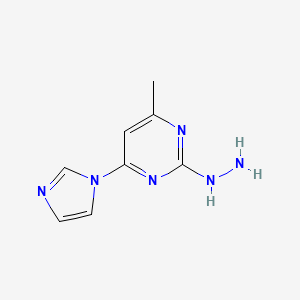
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine
説明
2-hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a useful research compound. Its molecular formula is C8H10N6 and its molecular weight is 190.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Hydrazinyl-4-(1H-imidazol-1-yl)-6-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its antimicrobial, anticancer, and antimalarial activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound is characterized by the presence of a hydrazinyl group attached to a pyrimidine ring that also incorporates an imidazole moiety. This unique structure contributes to its diverse biological activities.
Structural Formula
Antimicrobial Activity
Research indicates that hydrazine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various hydrazones possess broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.
Key Findings:
- Minimum Inhibitory Concentrations (MICs) : Various studies report MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Studies have shown promising results in inhibiting cell proliferation.
Case Study:
A specific study evaluated the compound's effect on breast cancer cell lines (MCF-7 and MDA-MB-231). It demonstrated significant cytotoxicity with IC50 values ranging from 4 to 17 μM, indicating its potential as an anticancer agent .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 6.7 |
| MDA-MB-231 | 4 |
Antimalarial Activity
The compound has also been investigated for its antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria.
Research Findings:
A systematic study revealed that derivatives of imidazolyl-pyrimidines exhibit potent activity against the erythrocytic stage of Plasmodium falciparum, with some compounds showing efficacy against drug-resistant strains .
| Compound | Activity |
|---|---|
| Imidazolyl-Pyrimidine | Potent |
Structure-Activity Relationship (SAR)
Understanding the SAR of hydrazinyl-pyrimidines is crucial for optimizing their biological activities. Modifications in the hydrazinyl group or the imidazole ring can significantly influence the potency and selectivity of these compounds.
Notable SAR Observations:
- Substituents : The introduction of electron-donating or withdrawing groups on the imidazole or pyrimidine rings can enhance antimicrobial and anticancer activities.
- Hydrophobicity : Increased hydrophobic character often correlates with improved membrane permeability, enhancing bioavailability.
特性
IUPAC Name |
(4-imidazol-1-yl-6-methylpyrimidin-2-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-6-4-7(12-8(11-6)13-9)14-3-2-10-5-14/h2-5H,9H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWXJXVKEFSOTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















